2-Ethyl-3-methylpyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-ethyl-3-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7-6(2)4-5-8-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWHOTCKCQSLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Cyclization Approaches
The most common approach involves initial formation of a substituted pyrrolidine ring through alkylation of suitable amine precursors, followed by cyclization to form the pyrrolidine ring structure. For example, the synthesis can commence with 2-aminobutane derivatives or N-alkylated amino acids , which undergo intramolecular cyclization under controlled conditions.
Multi-step Synthesis via Aminoalkyl Precursors
Research indicates that compounds like 2-(2-aminoethyl) pyrrolidine derivatives can be synthesized via multi-step sequences involving:
- Preparation of aminoalkyl intermediates through nucleophilic substitution reactions.
- Cyclization facilitated by acid or base catalysis, often under reflux or elevated temperatures.
- Substituent introduction at specific positions (such as ethyl or methyl groups) via alkyl halide reactions or reductive amination.
For example, one method involves reacting 2-aminobutane derivatives with alkyl halides (ethyl iodide, methyl halides) in the presence of base to introduce the ethyl and methyl groups at desired positions, followed by ring closure to form the pyrrolidine core.
Hydrochloride Salt Formation
Post-synthesis, the free base 2-ethyl-3-methylpyrrolidine is converted into its hydrochloride salt through acid treatment, typically:
- Reaction with gaseous hydrogen chloride in anhydrous conditions.
- Reaction with concentrated hydrochloric acid in an aqueous or alcoholic medium.
This salt formation enhances the compound’s stability, solubility, and ease of handling for further applications.
Representative Preparation Procedure
Based on the literature, a typical synthesis involves:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Preparation of aminoalkyl precursor | Alkyl halides (ethyl iodide, methyl halides), amines | Reflux in suitable solvent (e.g., ethanol) |
| 2 | Cyclization to form pyrrolidine ring | Acid or base catalysis, elevated temperature | Intramolecular nucleophilic substitution |
| 3 | Substituent introduction | Alkyl halides, reductive amination | Controlled addition, often at lower temperatures |
| 4 | Salt formation | Hydrochloric acid gas or HCl solution | Room temperature or slight heating |
Research Findings and Optimization
Recent research emphasizes optimizing reaction conditions to improve yield and stereoselectivity:
- Temperature control during cyclization to prevent side reactions.
- Choice of solvent (e.g., ethanol, acetonitrile) influences reaction rate.
- Use of catalysts like acid or base to facilitate ring closure.
- Purification via recrystallization or chromatography to obtain high-purity salts.
For example, a study reported a 90% yield when cyclization was performed under mild acid catalysis at controlled temperatures, with subsequent salt formation yielding a stable hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds where the chloride ion is replaced by other functional groups.
Scientific Research Applications
Chemistry
2-Ethyl-3-methylpyrrolidine hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form N-oxides using agents like hydrogen peroxide. |
| Reduction | Reduced to form different amine derivatives with lithium aluminum hydride (LiAlH4). |
| Substitution | Engages in nucleophilic substitution reactions, replacing chloride with other nucleophiles. |
Biology
Research has indicated potential biological activities of this compound. Studies focus on its interactions with biomolecules, including:
- Neurotransmitter Receptors: Investigated for modulation of neurotransmitter activity.
- Enzyme Interactions: Examined for effects on metabolic pathways.
Medicine
The compound is being explored for its therapeutic potential, particularly as a precursor in drug development. Its ability to interact with biological targets suggests possible applications in treating various diseases.
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its properties make it suitable for applications such as:
- Solvent: Used in organic synthesis and analytical techniques.
- Intermediate: Plays a role in the synthesis of agrochemicals and pharmaceuticals.
Case Study 1: Synthesis of Novel Compounds
A study demonstrated the use of this compound as a key intermediate in synthesizing novel anti-inflammatory agents. The research highlighted its effectiveness in creating compounds that exhibited significant biological activity against inflammatory mediators.
Case Study 2: Drug Development
In another investigation, researchers explored the compound's potential as a drug candidate for treating neurodegenerative diseases. The study showed promising results regarding its ability to cross the blood-brain barrier and interact with specific receptors, suggesting further exploration into its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Ethylphenidate Hydrochloride (Piperidine Derivative)
Structural Differences :
- Ethylphenidate hydrochloride (CAS 19716-79-1) is a piperidine derivative with a six-membered ring, contrasting with the five-membered pyrrolidine ring of 2-ethyl-3-methylpyrrolidine hydrochloride.
- Substitutions: Ethylphenidate contains phenyl and ester groups, whereas this compound has simpler alkyl substituents.
Functional Implications :
- Ethylphenidate acts as a central nervous system stimulant, mimicking methylphenidate’s activity .
3-[(2-Ethylphenoxy)methyl]pyrrolidine Hydrochloride (CAS 1220031-81-1)
Structural Similarities :
- Both compounds share a pyrrolidine backbone and an ethyl substituent.
Amitriptyline Hydrochloride (Tricyclic Antidepressant)
Functional Comparison :
- Amitriptyline hydrochloride (referenced in dissolution and stability studies) is a tricyclic compound with a tertiary amine, enabling serotonin/norepinephrine reuptake inhibition .
- The lack of extended conjugation or planar structure in this compound precludes similar antidepressant activity.
Physicochemical and Analytical Comparisons
Solubility and Stability
- Hydrochloride salts generally improve water solubility. For example, famotidine hydrochloride (a histamine H2 antagonist) demonstrated controlled release in bilayer floating tablets, with dissolution kinetics following Higuchi models . Similar principles may apply to this compound, though empirical data are lacking.

- Stability studies for amitriptyline hydrochloride using RP-HPLC methods (Table 8) highlight the importance of pH and temperature control . These factors are critical for all hydrochloride salts, including pyrrolidine derivatives.
Analytical Methodologies
- RP-HPLC is a standard technique for quantifying hydrochloride salts (e.g., amitriptyline hydrochloride with 98–102% accuracy) . This method could be adapted for this compound analysis, given its polar and ionizable nature.
Biological Activity
2-Ethyl-3-methylpyrrolidine hydrochloride (CAS No. 1797793-93-1) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.
This compound is synthesized through the reaction of 2-ethyl-3-methylpyrrolidine with hydrochloric acid. The reaction typically occurs under controlled conditions to yield the hydrochloride salt, which enhances solubility and stability in biological systems.
General Reaction Scheme:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve binding to neurotransmitter receptors or modulating enzyme activities, which can lead to significant physiological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
Studies have shown that derivatives of pyrrolidine compounds, including 2-Ethyl-3-methylpyrrolidine, possess antimicrobial properties against various pathogens. For instance, similar compounds have been tested against antibiotic-resistant strains, demonstrating significant inhibition zones in bioassays .
2. Anticancer Potential:
The compound has been investigated for its potential role in cancer therapy. It may influence pathways related to cell proliferation and apoptosis through interactions with specific protein targets involved in tumorigenesis .
3. Neurological Effects:
Given its structural similarity to other biologically active amines, there is potential for this compound to affect neurotransmitter systems, possibly offering therapeutic avenues for neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Binding Affinity: A comparative analysis revealed that certain pyrrolidine derivatives exhibit varying binding affinities to epigenetic targets, suggesting that modifications in their structure can significantly impact their biological activity .
- Antimicrobial Efficacy: In a study evaluating antimicrobial effects, this compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to established antibiotics.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar pyrrolidine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Neurological Effects |
|---|---|---|---|
| 2-Ethyl-3-methylpyrrolidine HCl | Moderate | Investigated | Potential |
| 2-Methylpyrrolidine HCl | Low | Limited | Minimal |
| 3-Ethylpyrrolidine HCl | High | Under study | Significant |
Q & A
Q. What are the recommended protocols for safely handling and storing 2-Ethyl-3-methylpyrrolidine hydrochloride in laboratory settings?
Methodological Answer:
- Storage: Store in a dry environment at 2–8°C to prevent degradation. Ensure containers are tightly sealed to avoid moisture absorption and dust formation .
- Handling: Use nitrile or neoprene gloves, protective eyewear (NIOSH/EN 166-compliant), and lab coats. Work in a fume hood or well-ventilated area to minimize inhalation of aerosols or vapors .
- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of according to hazardous waste regulations. Avoid flushing into drainage systems .
Q. Which analytical methods are validated for assessing the purity of this compound?
Methodological Answer:
- HPLC: Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v). Set UV detection to 207 nm for optimal sensitivity. Calibrate with standards in the range of 1–10 µg/mL for linear quantification (R² ≥ 0.999) .
- NMR: Employ deuterated solvents (e.g., D₂O or DMSO-d₆) and compare peak integration ratios to reference spectra for structural confirmation.
Advanced Research Questions
Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?
Methodological Answer:
- Experimental Design:
- Temperature: Conduct accelerated stability testing at 25°C, 40°C, and 60°C for 1–6 months. Monitor degradation via HPLC and mass spectrometry .
- pH Stability: Prepare solutions at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological buffer). Analyze hydrolytic degradation products over 24–72 hours .
- Light Sensitivity: Expose samples to UV (254 nm) and visible light in quartz cells. Compare with dark controls to assess photolytic stability .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound?
Methodological Answer:
- Cross-Validation: Use multiple solvents (e.g., CDCl₃ vs. D₂O) to identify solvent-induced shifts. Compare with computational predictions (DFT calculations) .
- Supplementary Techniques: Pair NMR with FT-IR to confirm functional groups (e.g., amine and chloride peaks). Validate purity via elemental analysis (C, H, N, Cl) .
- Data Reconciliation: Re-examine synthesis intermediates for residual impurities (e.g., unreacted precursors) that may cause spectral overlaps .
Q. What synthetic strategies are effective for optimizing the yield of this compound?
Methodological Answer:
- Alkylation Pathways: React pyrrolidine with ethyl and methyl halides in a stepwise manner under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
- Salt Formation: After alkylation, treat the free base with concentrated HCl in anhydrous ethanol. Recrystallize from acetone/ether to enhance crystalline purity .
Q. How can researchers investigate the biological interactions of this compound in cellular systems?
Methodological Answer:
- Radiolabeling: Synthesize a ¹⁴C-labeled analog to track cellular uptake and metabolism. Use scintillation counting for quantification .
- Fluorescence Tagging: Derivatize the compound with a fluorophore (e.g., FITC) via amine coupling. Apply confocal microscopy to visualize subcellular localization .
- Receptor Binding Assays: Perform competitive binding studies with radioligands (e.g., ³H-labeled antagonists) in membrane preparations to assess affinity for targets like nicotinic acetylcholine receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

